

# An In-depth Technical Guide to Azepan-1-yl(phenyl)acetonitrile

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Azepan-1-yl(phenyl)acetonitrile*

CAS No.: 17766-41-5

Cat. No.: B185675

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## Introduction

**Azepan-1-yl(phenyl)acetonitrile** is a substituted nitrile compound featuring a phenyl group and an azepane ring attached to the alpha-carbon of an acetonitrile moiety. While specific research on this particular molecule is limited in publicly accessible literature, its structural components—the phenylacetonitrile core and the azepane ring—are of significant interest in medicinal chemistry and drug discovery. Phenylacetonitrile derivatives are precursors to a wide array of pharmaceuticals, and the azepane scaffold is a seven-membered nitrogen-containing heterocycle that is increasingly being explored as a bioisostere for more common piperidine and pyrrolidine rings in drug design.<sup>[1][2]</sup>

This guide aims to provide a comprehensive overview of **Azepan-1-yl(phenyl)acetonitrile**, including its chemical identity, and, where specific data is unavailable, will draw upon the well-characterized properties and synthesis of its core constituent, phenylacetonitrile, to offer valuable context and predictive insights for researchers.

## Chemical Identity and Nomenclature

The accurate identification and naming of a compound are fundamental for scientific communication and research.

### IUPAC Name

The formal IUPAC name for the compound is 2-(azepan-1-yl)-2-phenylacetonitrile.

### Synonyms

Common synonyms for this compound include:

- **Azepan-1-yl(phenyl)acetonitrile**

## Chemical Structure and Identification Numbers

The structural representation of **Azepan-1-yl(phenyl)acetonitrile** is crucial for understanding its chemical behavior.

Caption: 2D structure of **Azepan-1-yl(phenyl)acetonitrile**.

Identifier	Value	Source
CAS Number	17766-41-5	[3]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>2</sub>	[3]
Molecular Weight	214.31 g/mol	[3]

## Physicochemical Properties

Detailed experimental data for the physicochemical properties of **Azepan-1-yl(phenyl)acetonitrile** are not readily available in the literature. However, we can infer some properties based on its structure and by referencing the well-documented properties of Phenylacetonitrile.

Property	Azepan-1-yl(phenyl)acetonitrile (Predicted/Inferred)	Phenylacetonitrile (Experimental)	Source (Phenylacetonitrile)
Appearance	Likely a colorless to pale yellow oily liquid	Colorless oily liquid	[4][5]
Boiling Point	Expected to be higher than phenylacetonitrile due to increased molecular weight	233-234 °C	
Melting Point	Not readily available	-24 °C	
Solubility	Expected to be poorly soluble in water, soluble in organic solvents	Insoluble in water; soluble in ethanol and ether	[4]
Density	Expected to be around 1.0 - 1.1 g/cm <sup>3</sup>	1.015 g/cm <sup>3</sup>	

Note: The properties for **Azepan-1-yl(phenyl)acetonitrile** are estimations and should be confirmed through experimental validation.

## Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **Azepan-1-yl(phenyl)acetonitrile** is not prominently available in the chemical literature. However, a plausible synthetic route can be proposed based on established chemical reactions. A likely approach would involve the  $\alpha$ -amination of phenylacetonitrile with an azepane precursor.

## Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the target molecule can be synthesized from phenylacetonitrile and an activated azepane derivative.



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Caption: Retrosynthetic analysis of **Azepan-1-yl(phenyl)acetonitrile**.

## Hypothetical Synthetic Protocol

A potential synthetic method could be the nucleophilic substitution of a halogenated phenylacetonitrile with azepane, or more likely, a variation of the Strecker synthesis or a related multicomponent reaction. A common method for the synthesis of  $\alpha$ -amino nitriles is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and cyanide.

A plausible, though unverified, two-step synthesis could be:

- Formation of an  $\alpha$ -halophenylacetonitrile: Phenylacetonitrile can be halogenated at the alpha position using a suitable halogenating agent (e.g., N-bromosuccinimide).
- Nucleophilic substitution with Azepane: The resulting  $\alpha$ -halophenylacetonitrile can then be reacted with azepane in the presence of a base to yield **Azepan-1-yl(phenyl)acetonitrile**.

Experimental Workflow (Hypothetical):



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Caption: Hypothetical workflow for the synthesis of **Azepan-1-yl(phenyl)acetonitrile**.

It is imperative to note that this is a proposed synthetic route and has not been experimentally validated from the available literature. Researchers should conduct thorough literature searches for analogous reactions and perform appropriate reaction optimization and safety assessments before attempting this synthesis.

## Potential Applications in Drug Development

While there is no specific pharmacological data for **Azepan-1-yl(phenyl)acetonitrile**, its structural motifs suggest potential areas of interest for drug discovery.

- **Central Nervous System (CNS) Agents:** The phenylacetonitrile scaffold is present in various CNS-active compounds. The lipophilic nature of the phenyl and azepane groups may facilitate blood-brain barrier penetration.
- **Enzyme Inhibition:** The nitrile group can act as a warhead for covalent inhibitors or as a hydrogen bond acceptor in enzyme active sites.<sup>[2]</sup>
- **Scaffold for Library Synthesis:** This molecule could serve as a versatile building block for the synthesis of a library of compounds for high-throughput screening.

## Safety and Handling

No specific safety data sheet (SDS) for **Azepan-1-yl(phenyl)acetonitrile** was found. Therefore, it is crucial to handle this compound with extreme caution, assuming it to be hazardous. The safety profile of the closely related Phenylacetonitrile should be considered as a minimum precaution.

Phenylacetonitrile is classified as:

- Fatal if swallowed, in contact with skin, or if inhaled.
- Causes skin and eye irritation.<sup>[5][6]</sup>
- Very toxic to aquatic life with long-lasting effects.

Recommended Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.

- In case of exposure, seek immediate medical attention.<sup>[5][7]</sup>

## Conclusion

**Azepan-1-yl(phenyl)acetonitrile** represents an under-explored area of chemical space. While direct experimental data is scarce, its structural relationship to well-known pharmacophores suggests it may hold potential for further investigation in drug discovery and medicinal chemistry. This guide provides the foundational information available for this compound and highlights the need for further research to fully characterize its properties, synthesis, and potential applications. Researchers are strongly encouraged to use the information on the parent compound, phenylacetonitrile, as a guide for safe handling and to develop experimental plans with caution.

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